1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound identified as an inhibitor of the first domain of human bromodomain BRD4. [] Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in gene transcription regulation. [] Inhibiting BRD4 has shown potential in various therapeutic areas, including cancer and inflammatory diseases.
The molecular structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide has been studied for its interaction with the first domain of human bromodomain BRD4. [] The compound binds to the bromodomain, likely forming specific interactions with key amino acid residues within the binding pocket. [] This interaction disrupts the binding of BRD4 to acetylated lysine residues, leading to the inhibition of its function.
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide acts as an inhibitor of the first domain of human bromodomain BRD4. [] By binding to the bromodomain, it prevents the recognition and binding of BRD4 to acetylated lysine residues, thus interfering with BRD4's role in gene transcription regulation. [] This inhibition of BRD4 function has potential therapeutic implications, particularly in areas where BRD4 activity is dysregulated, such as cancer and inflammation.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2